molecular formula C18H17NO4 B8160453 Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Cat. No.: B8160453
M. Wt: 311.3 g/mol
InChI Key: OXLVYGFTFXIPKJ-UHFFFAOYSA-N
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Description

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol This compound is characterized by the presence of an azetidine ring, a benzyl ester group, and a formylphenoxy moiety

Preparation Methods

The synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and formylphenoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate: This compound has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    Benzyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-12-14-6-8-16(9-7-14)23-17-10-19(11-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLVYGFTFXIPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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